molecular formula C15H10BrNO3 B13125560 1-Amino-4-bromo-2-(hydroxymethyl)anthraquinone CAS No. 24094-46-0

1-Amino-4-bromo-2-(hydroxymethyl)anthraquinone

Cat. No.: B13125560
CAS No.: 24094-46-0
M. Wt: 332.15 g/mol
InChI Key: VACUZNZYZQMQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in medicine, dyes, and industrial processes. This compound features a bromine atom at the 4-position, an amino group at the 1-position, and a hydroxymethyl group at the 2-position on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in DMF.

    Hydroxymethylation: Formaldehyde under basic conditions.

    Substitution: Various (ar)alkylamines.

Major Products

    Substituted Anthraquinones: Products with different (ar)alkylamino groups replacing the bromine atom.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions.

Scientific Research Applications

1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione in biological systems involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 2-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

24094-46-0

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

1-amino-4-bromo-2-(hydroxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H10BrNO3/c16-10-5-7(6-18)13(17)12-11(10)14(19)8-3-1-2-4-9(8)15(12)20/h1-5,18H,6,17H2

InChI Key

VACUZNZYZQMQTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.